4-Hydroxy Raloxifene is a selective estrogen receptor modulator (SERM) that is primarily used in the treatment and prevention of osteoporosis in postmenopausal women. This compound exhibits both estrogenic and anti-estrogenic effects depending on the target tissue, making it a significant agent in managing estrogen-related conditions. Its ability to selectively bind to estrogen receptors allows it to mimic or block estrogen's effects in various tissues, which is particularly beneficial in breast and bone health.
4-Hydroxy Raloxifene is derived from Raloxifene hydrochloride, a compound synthesized for therapeutic use. The synthesis of Raloxifene involves multiple steps, including the hydrolysis of specific precursors, which ultimately leads to the formation of 4-Hydroxy Raloxifene as an active metabolite.
4-Hydroxy Raloxifene is classified under the category of SERMs. It is structurally related to other compounds like Tamoxifen and Toremifene, which also exhibit selective estrogen receptor modulation. The compound's classification as a SERM highlights its dual role in mimicking estrogenic activity in some tissues while blocking it in others.
The synthesis of 4-Hydroxy Raloxifene typically involves several chemical reactions that transform precursor compounds into the final product. One common method involves the hydrolysis of specific esters followed by various purification steps to isolate the desired compound.
The molecular structure of 4-Hydroxy Raloxifene can be represented as follows:
4-Hydroxy Raloxifene participates in various chemical reactions that are essential for its synthesis and functional activity. Key reactions include:
The reactions are typically monitored using chromatographic methods such as HPLC or thin-layer chromatography (TLC) to ensure completion and purity of the products .
The mechanism of action for 4-Hydroxy Raloxifene involves its selective binding to estrogen receptors (ERs). Upon binding, it induces conformational changes that either activate or inhibit downstream signaling pathways depending on the target tissue.
This dual action is critical for its therapeutic applications in osteoporosis management and breast cancer prevention .
Relevant analytical data can be obtained through spectroscopic methods such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) .
4-Hydroxy Raloxifene has several applications in scientific research and clinical settings:
4-Hydroxy Raloxifene (CAS No: 185416-01-7) is a monohydroxylated metabolite of the selective estrogen receptor modulator (SERM) raloxifene. Its systematic IUPAC name is [4-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone, reflecting its distinct benzothiophene core substituted with two phenolic hydroxyl groups and a piperidine-ethoxy pendant chain [2]. The molecular formula is C₂₈H₂₇NO₄S, corresponding to a molecular weight of 473.58 g/mol [2] [4].
Unlike its parent compound, 4-Hydroxy Raloxifene features an additional hydroxyl group at the 6-position of the benzothiophene scaffold. This modification enhances hydrogen-bonding capacity while preserving the molecule’s planar conformation critical for receptor binding. X-ray crystallographic studies of analogous SERM–estrogen receptor α (ERα) complexes reveal that the 4-hydroxyl group forms a key hydrogen bond with Asp-351 in the ligand-binding domain (LBD) of ERα. This interaction is instrumental in stabilizing the receptor’s antagonist conformation by preventing helix 12 positioning required for coactivator recruitment [7]. The piperidine nitrogen participates in a salt bridge with Asp-351, further rigidifying the complex and dictating tissue-selective ER modulation [7].
Table 1: Molecular Characterization of 4-Hydroxy Raloxifene
Property | Value |
---|---|
CAS Registry Number | 185416-01-7 |
Molecular Formula | C₂₈H₂₇NO₄S |
Molecular Weight (g/mol) | 473.58 |
IUPAC Name | [4-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |
XLogP | ~5.65 (estimated) |
Hydrogen Bond Donors | 2 (phenolic OH groups) |
Hydrogen Bond Acceptors | 5 (carbonyl O, ether O, piperidine N) |
4-Hydroxy Raloxifene exhibits marked hydrophobicity, consistent with its structural similarity to raloxifene. Experimental measurements for the metabolite are limited, but its calculated partition coefficient (LogP) is approximately 5.65, indicating high lipophilicity [6]. This value aligns with raloxifene’s water solubility of 560 μg/L at 25°C [4], suggesting extremely low aqueous solubility for the hydroxylated derivative. The compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), where raloxifene itself demonstrates solubility up to 28 mg/mL [4].
The presence of ionizable functional groups—a basic piperidine nitrogen (pKa ~8.8) and acidic phenolic hydroxyl groups (pKa ~10–12)—confers pH-dependent solubility. Under acidic conditions, protonation of the piperidine nitrogen enhances water solubility via salt formation. Conversely, the neutral molecule predominates at physiological pH, favoring lipid partitioning. This amphiphilic character facilitates passive diffusion across biological membranes but complicates pharmaceutical formulation [4] [6].
4-Hydroxy Raloxifene undergoes extensive phase II metabolism, primarily via sulfonation catalyzed by human cytosolic sulfotransferases (SULTs). Research demonstrates that multiple SULT isoforms—including SULT1A1, 1A3, 1B1, 1C2, 1E1, 2A1, and 2B1b—efficiently sulfate the 4-hydroxyl group, generating an unstable sulfate ester [1]. This conjugation serves as a detoxification pathway but may also facilitate hepatic and renal clearance. The sulfate conjugate exhibits heightened polarity, reducing membrane permeability and promoting excretion [1].
A significant stability concern involves oxidative bioactivation. The electron-rich phenol can undergo enzymatic oxidation (likely via cytochrome P450 or peroxidases) to a reactive ortho-quinone intermediate. This electrophilic species readily alkylates cellular nucleophiles (e.g., glutathione or protein thiols), potentially causing cytotoxicity or idiosyncratic reactions. Studies on structurally similar SERMs confirm quinone methide formation as a shared metabolic pathway associated with protein adduction and enzyme inhibition [3].
Degradation under non-biological conditions is influenced by light and oxygen. The conjugated benzothiophene system is susceptible to photoisomerization or oxidation, necessitating storage in inert, dark environments. In solution, stability is optimal in slightly acidic to neutral buffers, with degradation accelerating under alkaline conditions due to phenolate ion formation [2] [4].
Table 2: Key Metabolic Pathways Impacting Stability of 4-Hydroxy Raloxifene
Metabolic Pathway | Enzyme System | Reactive Intermediate | Biological Consequence |
---|---|---|---|
Sulfoconjugation | SULT1A1, 1A3, 1E1, etc. | None | Enhanced water solubility and excretion |
Oxidative Bioactivation | P450/Peroxidases | ortho-Quinone methide | Protein adduction, potential toxicity |
Glucuronidation (predicted) | UGT isoforms | None | Biliary excretion, enterophepatic recycling |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0